molecular formula C6H4Cl5N B14591495 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene CAS No. 61394-87-4

2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene

Katalognummer: B14591495
CAS-Nummer: 61394-87-4
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: ONPNCMRHNSCEPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is a highly chlorinated bicyclic compound that features a nitrogen atom within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene typically involves the chlorination of 1-azabicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial for the large-scale production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while reduction can produce less chlorinated analogs. Oxidation reactions can result in the formation of ketones, aldehydes, or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the presence of a nitrogen atom within the bicyclic framework.

Eigenschaften

CAS-Nummer

61394-87-4

Molekularformel

C6H4Cl5N

Molekulargewicht

267.4 g/mol

IUPAC-Name

2,3,4,7,7-pentachloro-1-azabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C6H4Cl5N/c7-3-4(8)12-2-1-5(3,9)6(12,10)11/h1-2H2

InChI-Schlüssel

ONPNCMRHNSCEPF-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.